N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide

Description

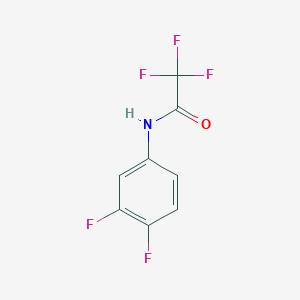

N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to a 3,4-difluorophenylamine moiety. These features are critical for understanding its physicochemical behavior and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C8H4F5NO |

|---|---|

Molecular Weight |

225.11 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H4F5NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

InChI Key |

QIWZYMBTRNMMKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 3,4-Difluoroaniline with Trifluoroacetic Anhydride

The most straightforward and commonly employed method to prepare N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide involves the acylation of 3,4-difluoroaniline with trifluoroacetic anhydride (TFAA). This method is supported by general procedures reported for trifluoroacetamide derivatives:

- The aniline derivative (3,4-difluoroaniline) is reacted with trifluoroacetic anhydride in an inert atmosphere (nitrogen or argon) at ambient temperature or slightly elevated temperatures.

- The reaction typically proceeds smoothly within 10 to 30 minutes under stirring.

- Excess trifluoroacetic anhydride is removed by concentration under reduced pressure.

- The crude product is purified by repeated dissolution in dichloromethane and concentration, followed by slurry formation in hexane to afford the trifluoroacetamide as a white solid.

This approach is adapted from protocols for related trifluoroacetamides and amino acid derivatives, which highlight the efficiency and mild conditions of TFAA-mediated acylation (see Section 5.5 in).

Use of 2,2,2-Trifluoroacetimidoyl Chlorides as Intermediates

An alternative synthetic route involves the preparation of trifluoroacetimidoyl chlorides from trifluoroacetamides using phosphorus oxychloride (POCl3) and pyridine, followed by reaction with the appropriate aniline:

- The trifluoroacetamide precursor is treated with POCl3 and pyridine under controlled conditions to generate 2,2,2-trifluoro-N-phenylacetimidoyl chloride intermediates.

- These intermediates exhibit good stability and can be isolated without extensive purification.

- Subsequent reaction with 3,4-difluoroaniline or related nucleophiles yields the desired trifluoroacetamide derivatives.

- This method is advantageous for multigram scale synthesis and avoids chromatographic purification steps.

This methodology was demonstrated for related trifluoroacetimidoyl chlorides and can be adapted for this compound synthesis.

Base-Mediated Coupling Using 2,2,2-Trifluoroacetamide

Patent literature describes a process where 2,2,2-trifluoroacetamide is employed as a nitrogen nucleophile in the presence of inorganic bases such as potassium carbonate or cesium carbonate, in polar aprotic solvents like dimethylsulfoxide (DMSO) or apolar solvents such as xylene:

- The reaction is conducted under inert atmosphere at temperatures ranging from 60°C to 160°C (preferably 80–145°C).

- 0.8 to 4.5 equivalents of 2,2,2-trifluoroacetamide and 0.8 to 6 equivalents of base are used relative to the halogenated aromatic substrate.

- The solvent choice and base selection influence the reaction efficiency and yield.

- This method is suitable for substrates bearing heterocyclic or substituted aromatic moieties similar to 3,4-difluorophenyl.

Though the patent primarily focuses on gepirone synthesis, the described conditions are applicable for trifluoroacetamide derivatives preparation.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations | Purification |

|---|---|---|---|---|

| Direct Acylation with TFAA | 3,4-difluoroaniline + TFAA, room temp, inert atmosphere | Mild, straightforward, high yield | Requires removal of excess TFAA | Recrystallization from hexane |

| POCl3/Pyridine-mediated Imidoyl Chloride Intermediate | Trifluoroacetamide + POCl3 + pyridine, then reaction with aniline | Purification-free, scalable | Multi-step, requires POCl3 handling | None or minimal |

| Base-mediated Coupling with 2,2,2-Trifluoroacetamide | Aromatic halide + 2,2,2-trifluoroacetamide + base (K2CO3/Cs2CO3), 80–145°C, inert atmosphere | Suitable for complex substrates | High temperature, longer reaction | Extraction and crystallization |

Research Findings and Notes

- The direct acylation method is widely reported and favored for its simplicity and mild conditions, producing high purity this compound suitable for further applications.

- The POCl3/pyridine method offers a purification-free alternative that can be advantageous for large-scale synthesis, minimizing chromatography and solvent use.

- Base-mediated coupling expands the substrate scope and is useful when the aromatic amine is less nucleophilic or when other functional groups are present, but it requires careful control of reaction parameters.

- Analytical characterization of the products typically involves ^1H, ^13C, and ^19F NMR spectroscopy, confirming the trifluoroacetamide moiety and aromatic substitution pattern.

- Solubility and handling notes from related trifluoroacetamides indicate storage at 2–8°C and preparation of stock solutions in suitable solvents such as DMSO or acetonitrile for biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields 3,4-difluoroaniline and trifluoroacetic acid.

Scientific Research Applications

N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The trifluoroacetyl group (-COCF₃) in the target compound provides stronger electron withdrawal compared to diphenyl or difluoro-phenoxy substituents, enhancing electrophilicity at the amide carbonyl .

- Steric vs. Electronic Trade-offs : Bulky groups like diphenyl () reduce solubility but may improve binding selectivity in hydrophobic pockets, whereas smaller fluorinated groups balance solubility and reactivity.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between 3,4-difluoroaniline and trifluoroacetic anhydride. Key steps include:

- Reagent Selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Purification: Recrystallize from a DCM/ethyl acetate (1:1) mixture to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization: Maintain reaction temperatures at 273 K to minimize side reactions (e.g., hydrolysis of the trifluoroacetyl group) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation requires multi-technique analysis:

- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 65.2° between 3,4-difluorophenyl and acetamide groups) and confirms intramolecular hydrogen bonding (N–H···O, ~2.02 Å) .

- Spectroscopy:

- NMR: H NMR (400 MHz, CDCl): δ 7.45–7.10 (m, aromatic H), 2.10 (s, CF) .

- IR: Strong C=O stretch at 1680–1700 cm and C-F stretches at 1100–1200 cm .

Advanced Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 3,4-difluorophenyl group enhances electrophilicity at the acetamide carbonyl via inductive effects :

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., amines). The trifluoroacetyl group increases reaction rates by 2–3× compared to non-fluorinated analogs due to electron withdrawal .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) show a 15% reduction in LUMO energy at the carbonyl carbon, facilitating nucleophilic attack .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays often arise from assay conditions:

- Standardized Protocols:

- MIC Testing: Use CLSI guidelines with consistent inoculum sizes (1×10 CFU/mL) and Mueller-Hinton broth .

- Enzyme Assays: Pre-incubate target enzymes (e.g., CYP450 isoforms) with the compound for 30 min to ensure equilibrium .

- Data Normalization: Report IC values relative to positive controls (e.g., ketoconazole for CYP3A4 inhibition) to minimize inter-lab variability .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be improved for in vivo studies?

Methodological Answer: Address poor solubility (<0.1 mg/mL in water) via:

- Formulation Strategies:

- Metabolic Stability: Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to reduce first-pass metabolism .

Methodological Challenges and Solutions

- Challenge: Low yield in scaled-up synthesis due to trifluoroacetyl group hydrolysis.

Solution: Use anhydrous DCM and molecular sieves to scavenge water . - Challenge: Ambiguity in hydrogen bonding networks.

Solution: Perform variable-temperature NMR to study dynamic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.